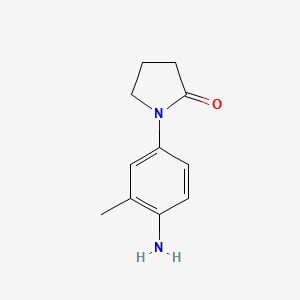

1-(4-氨基-3-甲基苯基)-2-吡咯烷酮

描述

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the synthesis of “N-(3-Amino-4-methylphenyl)benzamide” was achieved by the selective acylation of “4-methylbenzene-1,3-diamine” with benzoic anhydride . The reaction conditions were optimized to achieve a yield of 85.7% within 10 minutes .科学研究应用

合成和药物应用

喹诺酮抗菌剂的合成: 该化合物已被用作喹诺酮抗菌剂制备中的中间体。具体来说,它的立体异构体已被精制成几个立体化学纯净的 3-(1-氨基乙基)吡咯烷,这些吡咯烷是这些抗菌剂的关键 C7 侧链 (Schroeder 等人,1992).

潜在的抗 HIV 应用: 一种衍生物 1-(4-甲基苯基)-5-氧代-2-苯基吡咯烷-2-甲酰胺,显示出作为抗人类免疫缺陷病毒 1 型 (HIV-1) 非核苷类逆转录酶抑制剂的潜力 (Tamazyan 等人,2007).

化学合成和有机化学

抗生素中间体: 它是制备抗生素普马氟沙星的关键中间体,突出了其在兽医病原体合成中的重要性 (Fleck 等人,2003).

高效合成氨基酸: 该化合物参与了一锅法高效合成 Nα-氨基甲酸酯保护的 β- 和 γ-氨基酸,这些氨基酸在各种生化过程中很重要 (Cal 等人,2012).

生物和药理研究

抗氧化活性: 2-吡咯烷酮的衍生物,特别是 1,5-二氢-2H-吡咯-2-酮,已显示出显着的抗氧化活性。它们被认为是生理环境中的有希望的自由基清除剂 (Nguyen 等人,2022).

工业化学中的腐蚀抑制: 该化合物的吡啶衍生物已对其对低碳钢的腐蚀抑制作用进行了研究,证明了其在工业应用中的实用性 (Ansari 等人,2015).

安全和危害

作用机制

Target of Action

The primary target of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a cytosolic ligand-activated transcription factor that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

1-(4-Amino-3-methylphenyl)-2-pyrrolidinone interacts with its target, AhR, by binding to it . This binding triggers a conformational change in AhR, leading to its translocation into the nucleus. Once in the nucleus, AhR forms a dimer with the AhR nuclear translocator protein (ARNT), which then binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding event initiates the transcription of target genes, including cytochrome P450 1A1 (CYP1A1) .

Biochemical Pathways

The activation of AhR leads to the induction of CYP1A1, which is involved in the biotransformation of the compound . CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which play a critical role in the oxidation of organic substances. The induction of CYP1A1 is a key step in the metabolic activation of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone .

Result of Action

The activation of AhR and subsequent induction of CYP1A1 lead to the metabolic activation of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone. This results in the formation of reactive metabolites that can interact with cellular macromolecules, leading to various cellular effects . In particular, this compound has shown potent antitumor properties in vitro and in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone. For instance, the expression of CYP1A1 can be induced by exposure to certain environmental pollutants and inhalation chemicals . Therefore, the presence of such substances could potentially influence the compound’s action by affecting its metabolic activation. Furthermore, the compound’s stability could be influenced by factors such as temperature and pH .

属性

IUPAC Name |

1-(4-amino-3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXRVMADDQOQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265385 | |

| Record name | 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13691-27-5 | |

| Record name | 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13691-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

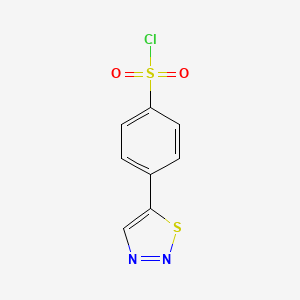

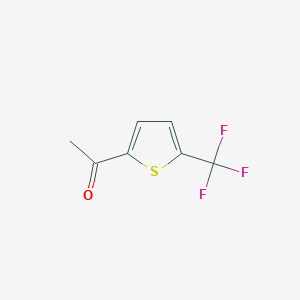

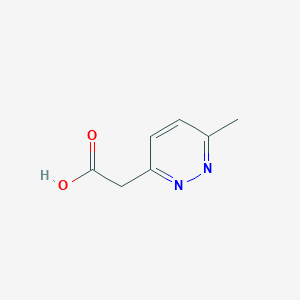

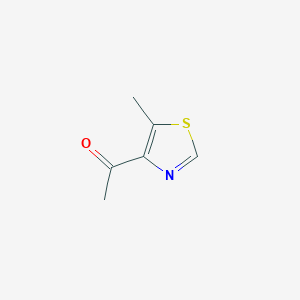

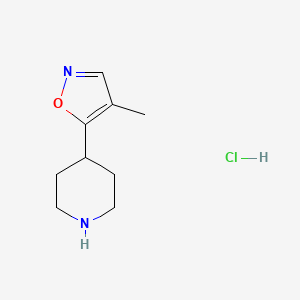

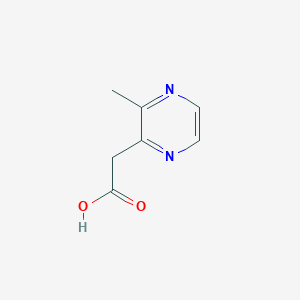

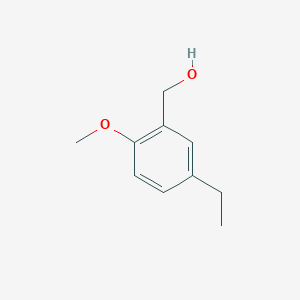

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)

![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)